Platyphyllonol
Overview
Description
Platyphyllonol is a naturally occurring diarylheptanoid compound, primarily isolated from the bark of Betula platyphylla var. japonica. It is known for its unique chemical structure, which includes two phenyl rings connected by a heptane chain. This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Platyphyllonol can be synthesized through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base, followed by reduction and cyclization steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the bark of Betula platyphylla var. japonica. The extraction process includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Techniques such as column chromatography and recrystallization are employed to purify the extracted compound.
Chemical Reactions Analysis
Types of Reactions: Platyphyllonol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Platyphyllonol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other diarylheptanoids and related compounds.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its cytotoxic effects on cancer cells, particularly in breast cancer research.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Platyphyllonol involves its interaction with various molecular targets and pathways. It has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 pathways in cancer cells, leading to apoptosis . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Properties
IUPAC Name |
(5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFSUZGUYFFWGY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](CC(=O)CCC2=CC=C(C=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41137-85-3 | |
Record name | (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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